molecular formula C25H23NO2 B14728219 3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one CAS No. 5883-78-3

3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one

Katalognummer: B14728219
CAS-Nummer: 5883-78-3
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: LHBKQWRSXDPFCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one is an organic compound that belongs to the class of indole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common approach might include:

    Friedel-Crafts Acylation: This step involves the acylation of an indole derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Methoxylation: Introduction of the methoxy group on the phenyl ring can be achieved through nucleophilic substitution reactions using methanol and a strong base.

    Coupling Reactions: The final step might involve coupling the intermediate products using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and green chemistry principles are often employed.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, indole derivatives are often studied for their potential as pharmaceuticals. They can exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.

Medicine

In medicine, compounds like this are investigated for their potential therapeutic effects. They might be used in drug development for treating various diseases.

Industry

Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. They might inhibit or activate specific pathways, leading to their observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one
  • 3-(4-Chlorophenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one
  • 3-(4-Nitrophenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one

Uniqueness

The presence of the methoxy group in 3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one might confer unique electronic and steric properties, affecting its reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

5883-78-3

Molekularformel

C25H23NO2

Molekulargewicht

369.5 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-3-(1-methylindol-3-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C25H23NO2/c1-26-17-23(21-10-6-7-11-24(21)26)22(18-12-14-20(28-2)15-13-18)16-25(27)19-8-4-3-5-9-19/h3-15,17,22H,16H2,1-2H3

InChI-Schlüssel

LHBKQWRSXDPFCO-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C2=CC=CC=C21)C(CC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.